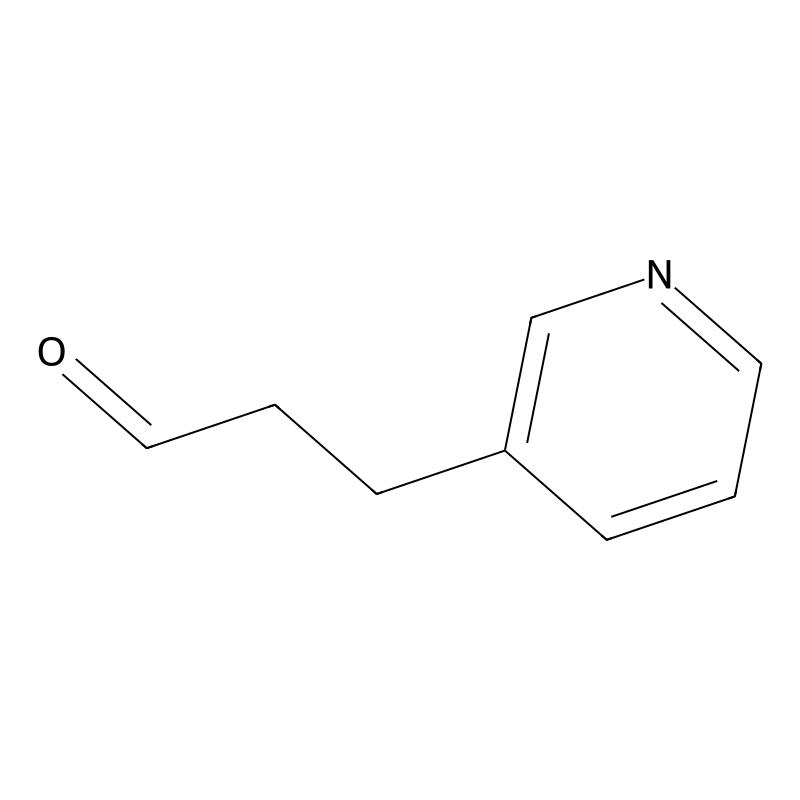

3-(Pyridin-3-YL)propanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anticancer potential

-(Pyridin-3-YL)propanal is being investigated for its potential to fight cancer. Studies have shown that it can induce apoptosis, or programmed cell death, in human prostate cancer cells (DU145) [1]. This suggests that it could be a promising candidate for further development as an anticancer agent.

Source

[1] BAA80216 | 1802-16-0 | 3-(Pyridin-3-yl)propanal, Biosynth,

3-(Pyridin-3-YL)propanal is an organic compound characterized by the molecular formula . It appears as a colorless to yellow liquid with a distinctive odor. The structure features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, attached to a propanal group (an aldehyde). This unique combination imparts specific chemical properties that make the compound valuable in various industrial and research applications .

Currently, there is no documented information regarding the specific biological activity or mechanism of action of 3-(Pyridin-3-YL)propanal.

- Irritating: May cause irritation to skin, eyes, and respiratory tract upon contact or inhalation.

- Flammable: Organic liquids with similar structures are typically flammable.

- Oxidation: The aldehyde group can be oxidized to form corresponding acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, making it reactive towards various reagents like halogens and alkylating agents.

Major Products Formed- From Oxidation: Pyridinepropionic acid or pyridine ketones.

- From Reduction: Pyridine alcohols.

- From Substitution: Various substituted pyridine derivatives.

Research indicates that 3-(Pyridin-3-YL)propanal exhibits potential biological activities, particularly in cancer research. It has been investigated for its ability to inhibit glycolysis, which is a crucial metabolic pathway in cancer cells. Additionally, it has shown promise in inhibiting endothelial cell proliferation and angiogenesis, processes that are vital for tumor growth and metastasis .

The synthesis of 3-(Pyridin-3-YL)propanal can be achieved through various methods:

- Reaction of 3-Aminopyridine with Acetone: This method often involves subsequent oxidation and reduction steps to yield the desired product.

- Alternative Synthetic Routes: Other methods may include the use of different starting materials and reaction conditions tailored for specific applications.

In industrial settings, large-scale production typically employs controlled reaction conditions to maximize yield and purity, often utilizing advanced purification techniques like column chromatography .

3-(Pyridin-3-YL)propanal finds diverse applications across several fields:

- Chemistry: It serves as a ligand in the preparation of coordination polymers with metals such as silver, copper, and zinc.

- Biology: Its role as a potential glycolysis inhibitor makes it significant in cancer research.

- Medicine: Investigated for its applications in inhibiting endothelial cell proliferation and angiogenesis.

- Industry: Used in the synthesis of various organic compounds and materials .

Studies on 3-(Pyridin-3-YL)propanal have focused on its interaction with various molecular targets. In biological contexts, it can act as a ligand that binds to specific proteins and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to functional changes. Additionally, the pyridine ring may participate in π-π stacking interactions and hydrogen bonding, influencing binding affinity and specificity .

Several compounds share structural similarities with 3-(Pyridin-3-YL)propanal. These include:

- 3-(3-Pyridyl)propionic acid

- 2-Pyridinepropionic acid

- 3-(4-Pyridinyl)propanoic acid

- 3-Pyridinesulfonic acid

Uniqueness

What sets 3-(Pyridin-3-YL)propanal apart is its aldehyde functional group, which provides distinct reactivity compared to similar compounds that may contain carboxylic acid or sulfonic acid groups. This unique feature enables specific applications in synthesis and research that are not feasible with its analogs.